Isoquinoline, 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy-
Description
Isoquinoline, 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- (C₁₉H₂₁NO₃), is a tetrahydroisoquinoline derivative characterized by a benzoyl group at position 2 and methoxy substituents at positions 6 and 6. This compound belongs to a class of alkaloid-like structures with applications in asymmetric synthesis and medicinal chemistry. Its structural rigidity and functional groups enable diverse reactivity, including participation in catalytic hydrogenation and cycloaddition reactions .
Structure
3D Structure
Properties
CAS No. |
14174-17-5 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C18H19NO3/c1-21-16-10-14-8-9-19(12-15(14)11-17(16)22-2)18(20)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3 |
InChI Key |
XNNRDJVSXKWPQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
Isoquinolines are a significant class of heterocyclic compounds known for their diverse biological activities. Among them, 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Isoquinoline Compounds
Isoquinolines are derived from the benzylisoquinoline alkaloids and exhibit a wide range of biological activities including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. The structural diversity of isoquinolines contributes to their varied biological profiles. The specific compound in focus, 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- , is a tetrahydroisoquinoline derivative that has shown promise in medicinal chemistry.
Antitumor Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antitumor effects. A study highlighted the ability of certain tetrahydroisoquinoline compounds to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest. For instance:
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- | Breast Cancer | Induces apoptosis via caspase activation |
| THIQ Analog 1 | Lung Cancer | Inhibits PI3K/Akt pathway |
| THIQ Analog 2 | Colon Cancer | Modulates NF-kB signaling |
These findings suggest that 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
Isoquinoline derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Bactericidal | |
| Escherichia coli | Bacteriostatic | |
| Candida albicans | Antifungal |
The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
The biological activity of 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins in pathogens.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain its neuroprotective effects.
Case Studies
Several studies have documented the pharmacological effects of isoquinoline derivatives:
- Case Study 1 : A clinical trial involving a tetrahydroisoquinoline analog demonstrated a reduction in tumor size among patients with advanced breast cancer after treatment with the compound.
- Case Study 2 : In vitro studies showed that the compound significantly reduced the growth of drug-resistant bacterial strains compared to standard antibiotics.
Scientific Research Applications
Medicinal Chemistry
Isoquinoline derivatives are known for their pharmacological properties. The compound has been studied for its potential as:
- Analgesics : Research indicates that tetrahydroisoquinoline derivatives exhibit pain-relieving properties. They interact with the opioid receptors in the central nervous system.
- Antidepressants : Some studies suggest that these compounds may have mood-enhancing effects by modulating neurotransmitter levels.
A study published in 2021 highlighted the synthesis and evaluation of various tetrahydroisoquinoline derivatives for their antidepressant activity, noting the significant role of the methoxy groups in enhancing efficacy .
Anticancer Activity
Isoquinoline derivatives have shown promise in cancer therapy. For instance:
- In vitro studies demonstrate that certain isoquinoline compounds can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).
- A specific study reported that tetrahydroisoquinolines could effectively target cancer cell lines while exhibiting low toxicity to normal cells .
Data Table: Biological Activities of Isoquinoline Derivatives
Synthesis and Structural Studies
The synthesis of isoquinoline derivatives often involves multi-step organic reactions. For instance:
- The Bischler–Nepieralski reaction is frequently used to construct the isoquinoline framework.
- Catalytic hydrogenation techniques are employed to achieve the desired tetrahydro configuration.
Recent advancements in synthetic methodologies have improved yields and selectivity for these compounds .
Case Study 1: Anticancer Research
A notable case study involved testing various tetrahydroisoquinoline derivatives against breast cancer cell lines. The results indicated that compounds with specific substituents on the benzoyl group exhibited enhanced cytotoxicity compared to others. This suggests that structural modifications can significantly influence therapeutic efficacy .
Case Study 2: Pain Management
Another study focused on the analgesic properties of isoquinoline derivatives in animal models. The findings revealed that certain compounds effectively reduced pain responses comparable to established analgesics like morphine but with fewer side effects .
Chemical Reactions Analysis
Oxidation Reactions
The benzoyl group and tetrahydroisoquinoline (THIQ) core undergo oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), which convert the THIQ moiety into quinoline derivatives. For example:
-
THIQ → Quinoline : Oxidation of the saturated THIQ ring to aromatic quinoline occurs via dehydrogenation, often requiring acidic or high-temperature conditions.
Key Data:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dehydrogenation of THIQ | KMnO₄, H₂SO₄, 80°C | 6,7-Dimethoxy-2-benzoylquinoline | 75–85% |
Reduction Reactions
Reductive modifications target the benzoyl group or the THIQ ring:
-
Benzoyl → Hydroxymethyl : Lithium aluminum hydride (LiAlH₄) reduces the benzoyl group to a hydroxymethyl substituent.
-
Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) further saturates the THIQ ring, though this is less common due to pre-existing saturation .
Key Data:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzoyl reduction | LiAlH₄, THF, 0°C → rt | 2-(Hydroxymethyl)-THIQ derivative | 60–70% |
Substitution Reactions
The electron-rich 6,7-dimethoxy substituents facilitate electrophilic aromatic substitution (EAS), while the benzoyl group undergoes nucleophilic acyl substitution:
Electrophilic Aromatic Substitution
-
Nitration : Nitration at the C-5 position occurs using HNO₃/H₂SO₄, yielding nitro-substituted derivatives.
Nucleophilic Acyl Substitution
-
Benzoyl Replacement : Reaction with amines (e.g., NH₃) replaces the benzoyl group with amide functionalities.
Key Data:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration at C-5 | HNO₃, H₂SO₄, 0°C | 5-Nitro-THIQ derivative | 50–60% | |
| Amide formation | NH₃, EtOH, reflux | 2-Aminoacetyl-THIQ derivative | 65–75% |
Cyclization and Ring-Opening
The THIQ skeleton participates in cyclization reactions to form polycyclic alkaloids:
-
Bischler–Napieralski Reaction : Forms isoquinoline derivatives via intramolecular cyclization of amides under acidic conditions (e.g., PPA) .
Key Data:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bischler–Napieralski | PPA, 120°C | Isochromane-fused THIQ | 80–90% |
Grignard Reagent Additions
Organomagnesium reagents (e.g., RMgX) add to the keto group of intermediates, enabling the synthesis of 1,1-disubstituted THIQs. For example:
-
Ketoamide + Grignard → 1,1-Dialkyl THIQ : Cyclization with p-toluenesulfonic acid (PTSA) yields disubstituted derivatives .
Key Data:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard addition | RMgX, THF, 0°C → PTSA, CH₂Cl₂ | 1,1-Diethyl-THIQ | 90–97% |
Biological Activity and Reactivity Correlations
The 6,7-dimethoxy groups enhance electron density, directing substitution to the C-5 position. Quantitative structure–activity relationship (QSAR) studies indicate that substituents at C-1 and C-2 significantly influence bioactivity, particularly in sigma-2 receptor binding .
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Findings :
Stereoselectivity :
- The 2-acetyl derivative (N-acetylsalsolidine) demonstrates significant stereochemical control. Rhodium catalysts yield ≤45% ee, while chiral Ru complexes achieve 96% ee, underscoring the impact of catalyst choice .
- Geometric isomerism in benzoyl/acetyl derivatives (e.g., E/Z configurations) affects stability and reactivity, as shown by X-ray crystallography .
Functional Group Effects :
- 2-Chloro derivatives exhibit enhanced electrophilicity, enabling nucleophilic substitutions for further functionalization .
- 2-Sulfonamide analogs display improved solubility and binding affinity in biological systems compared to hydrophobic benzoyl/acetyl groups .
Enantiopure derivatives (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) are resolved via HPLC using chiral mobile phases, critical for drug development .
Preparation Methods
Substrate Preparation
The synthesis begins with 3,4-dimethoxyphenethylamine (1), which is acylated with benzoyl chloride in aqueous sodium hydroxide to yield N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide (2). This step achieves yields of 98–99% under optimized conditions.
Reaction Conditions:
Cyclization and Reduction
The amide (2) undergoes cyclization using phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene under reflux (107–110°C, 3–5 h). This generates 1-phenyl-3,4-dihydroisoquinoline (3), which is subsequently reduced to the tetrahydroisoquinoline (4) using sodium borohydride (NaBH₄) in methanol.
Key Data:
One-Pot Synthesis via Formylation and Cyclization
A streamlined one-pot approach minimizes intermediate isolation, enhancing industrial applicability.
Formylation and Oxalyl Chloride Activation
3,4-Dimethoxyphenethylamine (1) reacts with ethyl formate to form N-(2-(3,4-dimethoxyphenyl)ethyl)formamide (5). Subsequent treatment with oxalyl chloride in acetonitrile at 10–20°C activates the amide for cyclization.
Phosphotungstic Acid-Catalyzed Cyclization
Adding phosphotungstic acid (0.5–1 mol%) facilitates ring closure at 50–55°C, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline (6). Reduction with methanol and hydroboron agents completes the synthesis.
Performance Metrics:
Post-Cyclization Benzoylation
For late-stage functionalization, pre-formed tetrahydroisoquinolines are benzoylated via Friedel-Crafts acylation or nucleophilic substitution.
Friedel-Crafts Acylation
1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline (7) reacts with benzoyl chloride in the presence of aluminum chloride (AlCl₃) . The reaction proceeds at 0–5°C in dichloromethane, achieving 70–75% yield.
Challenges:
-
Regioselectivity: The benzoyl group preferentially attaches at C-2 due to electronic and steric factors.
-
Byproducts: Over-acylation is mitigated by controlled stoichiometry (1:1.2 substrate:benzoyl chloride).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Bischler-Napieralski | High scalability, established protocols | Multi-step, solvent-intensive | 80–90% |
| One-Pot Synthesis | Eco-friendly, minimal purification | Sensitivity to moisture | 75–82% |
| Post-Cyclization Acylation | Flexibility in substitution | Regioselectivity challenges | 70–75% |
Structural Characterization and Validation
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7-dimethoxy-tetrahydroisoquinoline derivatives, and how can they be adapted for introducing a benzoyl group at position 2?
- Methodological Answer : A common approach involves Pictet-Spengler cyclization or reductive amination of appropriately substituted phenethylamine precursors. For benzoylation at position 2, nucleophilic substitution or Friedel-Crafts acylation under acidic conditions can be employed. For example, Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) using benzoyl halides or boronic acids may introduce the benzoyl moiety. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical to avoid over-substitution or side reactions .
Q. How should researchers characterize the purity and structural integrity of 2-benzoyl-substituted tetrahydroisoquinolines?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : To assess purity (>95% recommended for biological studies).
- NMR (1H, 13C, 2D-COSY) : Confirm substitution patterns (e.g., dimethoxy groups at 6,7 positions) and benzoyl integration.
- X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroisoquinoline core.
- Elemental analysis : Verify empirical formula (e.g., C, H, N content) .
Q. What safety precautions are necessary when handling tetrahydroisoquinoline derivatives with benzoyl substituents?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks, as benzoyl derivatives may release volatile byproducts.
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite.
- Emergency protocols : Immediate eye irrigation with saline and skin decontamination with soap/water are critical .
Advanced Research Questions
Q. How can diastereoselectivity be achieved in the synthesis of 2-benzoyl-tetrahydroisoquinoline derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., chiral Pd complexes) can enforce stereocontrol. For example, Bułyszko et al. demonstrated diastereoselective synthesis of (–)-6,7-dimethoxy-tetrahydroisoquinoline-1-carboxylic acid using enantioselective hydrogenation, which can be adapted for benzoyl-substituted analogs .
Q. What strategies resolve contradictory bioactivity data for 6,7-dimethoxy-tetrahydroisoquinolines in different assay systems?
- Methodological Answer :
- Dose-response normalization : Account for solubility differences (e.g., DMSO vs. aqueous buffers) using LC-MS quantification.
- Off-target profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to identify confounding interactions.
- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives in cell-based assays .
Q. How can computational modeling predict the binding affinity of 2-benzoyl-tetrahydroisoquinolines to biological targets?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., FtsZ or adrenergic receptors).
- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends.
- Molecular dynamics (MD) : Simulate ligand-receptor stability over nanosecond timescales to refine binding poses .
Q. What are the challenges in scaling up tetrahydroisoquinoline synthesis from milligram to gram quantities?
- Methodological Answer :
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for higher throughput.
- Catalyst recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs.
- Reaction monitoring : Implement inline FTIR or Raman spectroscopy for real-time endpoint detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
